![molecular formula C12H15BrO5 B1447631 4-Bromo-3-[2-(2-methoxyethoxy)ethoxy]benzoic acid CAS No. 1154060-86-2](/img/structure/B1447631.png)
4-Bromo-3-[2-(2-methoxyethoxy)ethoxy]benzoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . For instance, the synthesis of ethyl 4-bromo-3-(ethoxymethyl)benzoate involves a reaction of ethyl 4-bromo-3-(bromomethyl)benzoate with sodium ethoxide in a mixture of ethanol and DMF .Molecular Structure Analysis
The molecular structure of “4-Bromo-3-[2-(2-methoxyethoxy)ethoxy]benzoic acid” is complex due to the presence of multiple ether and carboxylic acid groups . The InChI code for this compound is1S/C11H16BrNO3/c1-14-4-5-15-6-7-16-11-8-9(13)2-3-10(11)12/h2-3,8H,4-7,13H2,1H3 . Chemical Reactions Analysis
The compound can undergo various chemical reactions. For example, substitutions at the benzylic position can be either SN1 or SN2 . Also, it’s possible to add Chlorine to the benzylic position .Applications De Recherche Scientifique
Crystal Structure and Interactions
A study by Suchetan et al. (2016) compared the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid. These compounds form two-dimensional architectures primarily through C—H⋯O hydrogen bonds, with the latter also involving π–π interactions. This highlights their potential in material science for designing molecular architectures with specific properties Suchetan et al., 2016.
Chemical Reactivity and Molecular Parameters
Yadav et al. (2022) focused on the structure, vibrational analysis, and chemical reactivity descriptors of 4-bromo-3-(methoxymethoxy) benzoic acid using DFT study. This research provides insight into the molecule's reactivity, including ionization energy, hardness, electrophilicity, and its potential in designing compounds with desired chemical properties. The study also examines the influence of solvents on these parameters, offering a foundation for further investigation into the compound’s applications in chemical synthesis and material science Yadav et al., 2022.
Luminescent Properties in Coordination Compounds
Sivakumar et al. (2010) synthesized lanthanide 4-benzyloxy benzoates to study the effect of electron-withdrawing and electron-donating groups on photophysical properties. Although this study focuses on 4-benzyloxy benzoic acid derivatives, it provides a context for understanding how substitutions on benzoic acid rings, such as in 4-Bromo-3-[2-(2-methoxyethoxy)ethoxy]benzoic acid, might influence the luminescent properties of coordination compounds. This has implications for developing materials with specific optical properties for applications in sensing, imaging, and lighting Sivakumar et al., 2010.
Influence on Halogen Bonding Strength
Raffo et al. (2016) investigated the influence of methoxy-substituents on the strength of Br⋯Br type II halogen bonds in bromobenzoic acid. This study is relevant for understanding how specific substituents affect intermolecular interactions, which is crucial for the design of molecular crystals, pharmaceuticals, and materials with tailored properties. The findings can provide insights into how the methoxyethoxy groups in 4-Bromo-3-[2-(2-methoxyethoxy)ethoxy]benzoic acid might influence its halogen bonding and overall molecular properties Raffo et al., 2016.
Orientations Futures
Propriétés
IUPAC Name |
4-bromo-3-[2-(2-methoxyethoxy)ethoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO5/c1-16-4-5-17-6-7-18-11-8-9(12(14)15)2-3-10(11)13/h2-3,8H,4-7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYNAJWWNNDWMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1=C(C=CC(=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, 4-bromo-3-[2-(2-methoxyethoxy)ethoxy]- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride](/img/structure/B1447549.png)
![6-Bromo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-2-one](/img/structure/B1447553.png)
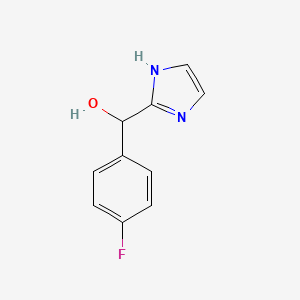
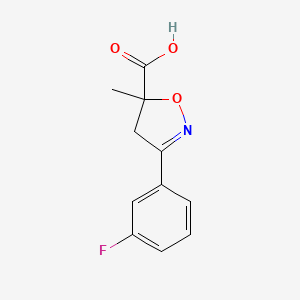
![1-Bromo-4-chloro-5-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1447557.png)
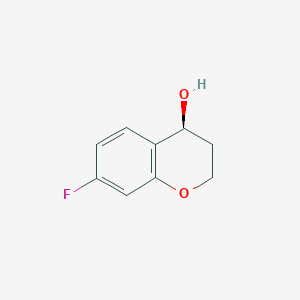
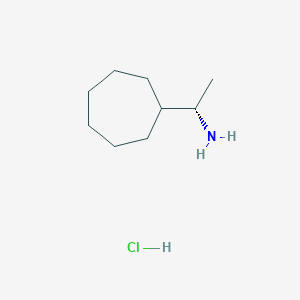
![4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B1447565.png)
![3-{1-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-6-yl}benzoic acid](/img/structure/B1447567.png)
![5-({[(Tert-butoxy)carbonyl]amino}methyl)furan-3-carboxylic acid](/img/structure/B1447568.png)
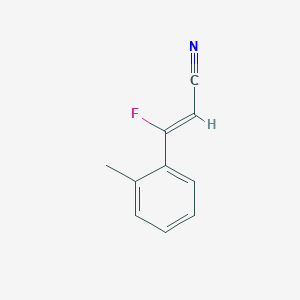

![N-(4-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1447571.png)